molecular formula C11H8ClNO B12073643 4-Chloro-2-(pyridin-4-yl)phenol

4-Chloro-2-(pyridin-4-yl)phenol

Cat. No.: B12073643
M. Wt: 205.64 g/mol
InChI Key: UNLPFKLFDKKHNN-UHFFFAOYSA-N
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Description

4-Chloro-2-(pyridin-4-yl)phenol is a halogenated phenolic compound featuring a chlorine atom at the 4-position of the benzene ring and a pyridin-4-yl group at the 2-position. This structural arrangement combines the electron-withdrawing effects of chlorine with the aromatic heterocyclic properties of pyridine, making the compound a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

4-chloro-2-pyridin-4-ylphenol

InChI

InChI=1S/C11H8ClNO/c12-9-1-2-11(14)10(7-9)8-3-5-13-6-4-8/h1-7,14H

InChI Key

UNLPFKLFDKKHNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=NC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(pyridin-4-yl)phenol can be achieved through several methods. One common approach involves the reaction of 4-chlorophenol with 4-bromopyridine under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of 4-Chloro-2-(pyridin-4-yl)phenol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(pyridin-4-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-chloro-2-(pyridin-4-yl)quinone.

    Reduction: Formation of 2-(pyridin-4-yl)phenol.

    Substitution: Formation of 4-amino-2-(pyridin-4-yl)phenol or 4-thio-2-(pyridin-4-yl)phenol.

Scientific Research Applications

Chemistry: 4-Chloro-2-(pyridin-4-yl)phenol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heterocyclic compounds and ligands for coordination chemistry.

Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. Its structure allows it to interact with active sites of enzymes, making it a candidate for drug development.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its ability to modulate biological pathways makes it a valuable compound for therapeutic research.

Industry: In the industrial sector, 4-Chloro-2-(pyridin-4-yl)phenol is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pyridin-4-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the pyridinyl group can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Chlorophenols with Pyridine Rings

4-Chloro-3-(5-methylpyridin-2-yl)phenol ()
  • Structural Differences: The pyridinyl group is at the 3-position of the phenol ring with a methyl substituent on the pyridine.
  • Antimicrobial studies on similar compounds (e.g., MIC values of 12–26 µg/mL against E. coli and S. aureus) suggest comparable activity .
4-Chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol ()
  • Structural Differences : Replaces pyridine with a pyrazole ring bearing a fluorophenyl group.
  • Impact on Properties : The pyrazole moiety introduces hydrogen-bonding capability, which may enhance interactions with biological targets like enzymes or receptors. Fluorine’s electronegativity improves metabolic stability .
[2-(2-Chloro-4-fluorophenyl)pyridin-4-yl]methanol ()
  • Structural Differences : Features a fluorinated phenyl ring and a hydroxymethyl group on pyridine.
  • Impact on Properties : Dual halogenation (Cl and F) increases electrophilicity, while the hydroxymethyl group adds polarity, influencing solubility and pharmacokinetics .

Chlorophenols with Varied Substituents

Triclosan (4-Chloro-2-(2,4-dichlorophenoxy)phenol) ()
  • Structural Differences: Contains a dichlorophenoxy group instead of pyridine.
  • Impact on Properties : Broad-spectrum antimicrobial activity due to inhibition of fatty acid synthesis. However, higher environmental persistence and toxicity compared to pyridine-containing analogs .
4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol ()
  • Structural Differences: Substitutes pyridine with a chlorobenzylamino group.
  • Impact on Properties: The amino group enables Schiff base formation, useful in chelation chemistry. Dual chlorination enhances antibacterial potency but may increase cytotoxicity .

Table 1: Antimicrobial Activity of Selected Compounds

Compound MIC (µg/mL) Target Microbes Reference
4-Chloro-2-(pyridin-4-yl)phenol analogs 12–26 E. coli, S. aureus
Triclosan 0.1–1 Broad-spectrum
4-Chloro-2-(5-aryl-oxadiazolyl)phenol 8–18 Cancer cell lines

Key Findings :

  • Pyridine-containing chlorophenols exhibit moderate antimicrobial activity but lower toxicity than Triclosan .
  • Fluorinated or methylated derivatives show improved pharmacokinetic profiles due to enhanced lipophilicity and stability .

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